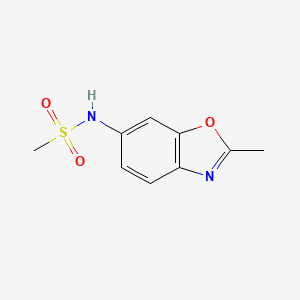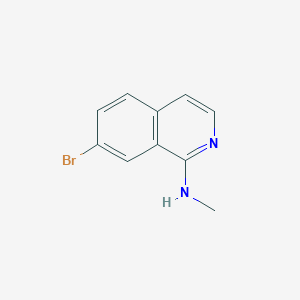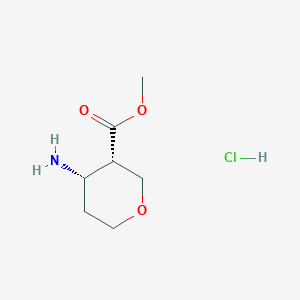![molecular formula C24H26ClN3O5S B3010070 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 1019094-84-8](/img/structure/B3010070.png)
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a pyrazole nucleus are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, antiviral, antileishmanial, antiproliferative, and anticancer activities . They are also used in the synthesis of various bioactive compounds .
Synthesis Analysis
Typically, pyrazole compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are usually evaluated for their in vitro antimicrobial activity after thorough purification .Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed based on spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on their specific structures and the conditions under which they are studied .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, stability, and reactivity, can be influenced by their specific structures .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The structural analogs of the compound have shown promising results in antimicrobial studies. Compounds with similar pyrazole derivatives are known to exhibit significant antimicrobial properties . This suggests that our compound could be synthesized and tested for its efficacy against various strains of bacteria and fungi, potentially leading to the development of new antimicrobial agents.
Anticancer Research
Pyrazole derivatives, like our compound, have been found to possess anticancer activities . They can be used to design and synthesize novel therapeutic agents that target specific cancer cell lines . Research in this area could lead to the discovery of new drugs that are more effective and have fewer side effects than current treatments.
Antitubercular Agents
The compound’s framework is structurally similar to molecules that have demonstrated antitubercular activity . Given the ongoing need for new treatments against drug-resistant strains of tuberculosis, this compound could be a starting point for the synthesis of new antitubercular drugs .
Antioxidant Properties
Compounds with a pyrazole core have been associated with antioxidant capabilities . They can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases . The compound could be explored for its potential use as an antioxidant in pharmaceutical formulations.
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrazole derivatives have been shown to inhibit human Chk1 kinase growth, suggesting that our compound could be investigated for its kinase inhibitory activity . This could lead to the development of new targeted therapies for diseases that involve abnormal kinase activity.
Antiviral and Antiretroviral Applications
The compound’s analogs have been reported to have antiviral and antiretroviral properties . Research into these applications could contribute to the development of new treatments for viral infections, including HIV, by inhibiting the replication of the virus within the host cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5S/c1-4-31-20-10-15(11-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOWSPRCIIGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)
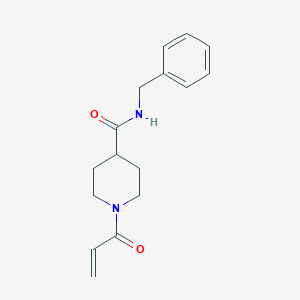
![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)
![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

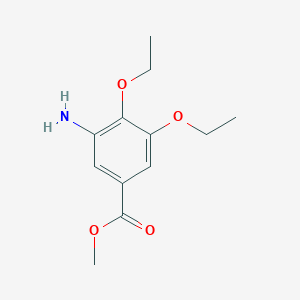
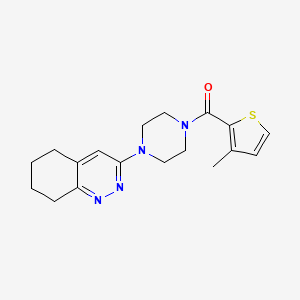
![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)
